L-Alanine isopropyl ester hydrochloride

Overview

Description

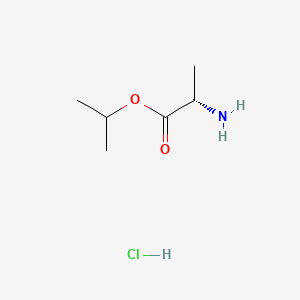

L-Alanine isopropyl ester hydrochloride is a chemical compound with the CAS Number: 62062-65-1 . Its IUPAC name is isopropyl (2S)-2-aminopropanoate hydrochloride . It is used as a chemical reagent in the synthesis of anti-HCV prodrugs based on imidazotriazine and pyrrolotriazine molecules .

Synthesis Analysis

This compound can be synthesized by esterification of L-Alanine and Isopropyl alcohol . Another method involves the use of 4- methyl -2,5- diketone oxazolidines, toluene, 3- methyl isophthalic acids- Ethyl imidazol (e) disulfate, and a catalyst strong acidic ion resin .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H13NO2.ClH/c1-4(2)9-6(8)5(3)7;/h4-5H,7H2,1-3H3;1H/t5-;/m0./s1 . The molecular weight of the compound is 167.64 .Chemical Reactions Analysis

This compound is an important chiral starting material for synthesizing tenofovir alafenamide . The compound can be completely separated from its isomer by using polysaccharide derivative normal phase coating type hand chromatographic column and simple isocratic elution .Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a storage temperature of +4C .Scientific Research Applications

Thermal-Responsive Polymers

L-Alanine isopropyl ester hydrochloride has been used in the synthesis of thermal-responsive polymers. Research by (Yu et al., 2014) demonstrates that alanine-containing homopolymers exhibit thermal-responsive behaviors in water. Specifically, the study found that replacing isopropyl ester with isopropyl amide groups in alanine-based polymers could regain their thermal-responsive properties.

Specificity in Enzyme Reactions

This compound has been studied for its role in enzyme reactions. (Venis, 1982) examined its hydrolysis by an esterase from oat tissues, finding that the enzyme showed a strong preference for L-isomers in racemic mixtures of alanine-based esters.

Supramolecular Organization

The compound plays a role in the study of supramolecular structures. (Sivaramakrishna & Swamy, 2015) investigated L-alanine alkyl ester hydrochlorides, including those with isopropyl groups, for their self-assembly and phase behavior.

EPR Studies in Radiation Chemistry

In the field of radiation chemistry, this compound has been utilized in electron paramagnetic resonance (EPR) studies. (Aydın et al., 2008) researched the EPR spectra of gamma-irradiated L-alanine ethyl ester hydrochloride, which helps in understanding the formation of free radicals under irradiation.

Biodegradation and Biocompatibility

The compound has been studied for its biodegradability and biocompatibility. (Paredes et al., 1998) synthesized and characterized a new poly(ester amide) derived from L-alanine, indicating its potential in biomedical applications.

Enantioselective Alkylation

This compound is involved in the synthesis of enantioselective compounds. (Shirakawa et al., 2014) explored its use in the synthesis of specific enantiomers, showcasing its importance in stereochemistry.

Amino Acid Ester Complexation

The compound is significant in the study of complexation reactions. (Al-Mustafa et al., 2001) investigated the complexation of L-alanine methyl ester hydrochloride with various crown ethers, providing insights into host-guest chemistry.

Safety and Hazards

Mechanism of Action

Target of Action

It is known to be an effective chiral auxiliary , which means it can be used to control the stereochemistry of a reaction. This suggests that it may interact with a variety of molecular targets, depending on the specific reaction context.

Mode of Action

As a chiral auxiliary, it likely interacts with its targets to influence the stereochemical outcome of reactions

Biochemical Pathways

It is used in the synthesis of anti-hepatitis c virus prodrugs based on imidazotriazine and pyrrolotriazine molecules . This suggests that it may play a role in the biochemical pathways related to these compounds.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of L-Alanine isopropyl ester hydrochloride is limited. It is known that the compound is soluble in water and organic solvents such as ethanol and dichloromethane , which could influence its absorption and distribution

Result of Action

Its use in the synthesis of anti-hepatitis c virus prodrugs suggests that it may contribute to the antiviral activity of these compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be 2-8°C , indicating that temperature can affect its stability. Additionally, it should be stored in an inert atmosphere , suggesting that exposure to certain gases could alter its properties.

properties

IUPAC Name |

propan-2-yl (2S)-2-aminopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(2)9-6(8)5(3)7;/h4-5H,7H2,1-3H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQKNCSWDMGPOY-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10960388, DTXSID001347097 | |

| Record name | Propan-2-yl alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Alanine isopropyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62062-65-1, 39825-33-7 | |

| Record name | L-Alanine isopropyl ester hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62062-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl L-alaninate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062062651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propan-2-yl alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Alanine isopropyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl L-alaninate hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isopropyl L-alaninate Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL L-ALANINATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE5BV8F75L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-[1-(but-2-ynoylamino)cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B3007539.png)

![Methoxy[1-(3-nitrophenyl)ethylidene]amine](/img/structure/B3007543.png)

![5-(4-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3007544.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B3007547.png)

![1-[2-(2-Bromoethoxy)phenyl]ethan-1-one](/img/structure/B3007549.png)

![[1-(Chloromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B3007550.png)

![N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3-methoxyphenyl)-N-methylethanimidamide;hydroiodide](/img/structure/B3007556.png)

![4-[(3-Chlorophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B3007558.png)

![N-(3-chlorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B3007559.png)

![N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3007562.png)